molecular formula C12H9ClN4O B4415652 2-(2-chlorophenyl)-5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazole

2-(2-chlorophenyl)-5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazole

Cat. No. B4415652
M. Wt: 260.68 g/mol
InChI Key: CCDTYMNJYFFSIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorophenyl)-5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazole, also known as CPPO, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. CPPO belongs to the class of oxadiazoles, which are widely studied for their diverse biological activities such as anti-inflammatory, anti-cancer, and anti-microbial properties.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazole is not fully understood, but it is believed to act through multiple pathways. In cancer cells, this compound induces apoptosis by activating the caspase pathway and inhibiting the anti-apoptotic proteins. This compound also inhibits angiogenesis by blocking the vascular endothelial growth factor (VEGF) pathway. In inflammation, this compound inhibits the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) by inhibiting the nuclear factor-kappa B (NF-κB) pathway. This compound has also been found to inhibit the growth of Mycobacterium tuberculosis by inhibiting the enzyme InhA, which is involved in the synthesis of mycolic acid.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest and apoptosis, which leads to the inhibition of tumor growth. This compound has also been found to inhibit the migration and invasion of cancer cells. In inflammation, this compound inhibits the production of pro-inflammatory cytokines, which reduces the inflammatory response. This compound has also been found to reduce the production of reactive oxygen species (ROS), which play a key role in the pathogenesis of various diseases. This compound has been found to have a low toxicity profile, making it a promising therapeutic agent.

Advantages and Limitations for Lab Experiments

2-(2-chlorophenyl)-5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazole has several advantages for lab experiments. It has a high degree of purity, which makes it suitable for various assays. This compound has also been found to be stable under various conditions, which makes it easy to handle and store. However, this compound has some limitations for lab experiments. It has low solubility in water, which makes it difficult to dissolve in aqueous solutions. This compound also has a low bioavailability, which makes it difficult to administer in vivo.

Future Directions

2-(2-chlorophenyl)-5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazole has shown promising results in preclinical studies, and there are several future directions for its development as a therapeutic agent. One of the future directions is to develop this compound derivatives with improved solubility and bioavailability. Another future direction is to investigate the synergistic effects of this compound with other therapeutic agents. This compound can also be used as a lead compound for the development of new drugs with diverse biological activities. Further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent in various diseases.
Conclusion:
In conclusion, this compound is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. This compound has been extensively studied for its potential in various diseases such as cancer, inflammation, and infectious diseases. This compound has several advantages for lab experiments, but also has some limitations. Further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent in various diseases.

Scientific Research Applications

2-(2-chlorophenyl)-5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazole has been extensively studied for its potential as a therapeutic agent in various diseases such as cancer, inflammation, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation is a key component of various diseases such as arthritis, asthma, and cardiovascular diseases. This compound has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This compound has also shown promising results in the treatment of infectious diseases such as tuberculosis and malaria.

properties

IUPAC Name

2-(2-chlorophenyl)-5-(1-methylpyrazol-3-yl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4O/c1-17-7-6-10(16-17)12-15-14-11(18-12)8-4-2-3-5-9(8)13/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCDTYMNJYFFSIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=NN=C(O2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-chlorophenyl)-5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazole
Reactant of Route 2
2-(2-chlorophenyl)-5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazole
Reactant of Route 3
2-(2-chlorophenyl)-5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazole
Reactant of Route 4
2-(2-chlorophenyl)-5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazole
Reactant of Route 5
2-(2-chlorophenyl)-5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazole
Reactant of Route 6
Reactant of Route 6
2-(2-chlorophenyl)-5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazole

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